![molecular formula C13H13NOS B6598878 (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine CAS No. 1024019-23-5](/img/structure/B6598878.png)
(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine
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Overview
Description
(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine is a useful research compound. Its molecular formula is C13H13NOS and its molecular weight is 231.32 g/mol. The purity is usually 95%.
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Biological Activity
(E)-[(4-Methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine, with the CAS number 1024019-23-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a methoxyphenyl group and a thiophenyl moiety connected through a methylidene bridge. The chemical formula is C13H15NOS, and its structural representation can be summarized as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting potential applications in cancer treatment and other therapeutic areas.
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with similar structural features can induce apoptosis in cancer cells. For instance, a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays . This suggests that this compound may also exhibit similar anticancer properties.
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Case Studies :
- A study examining the structure-activity relationship (SAR) of methoxyphenyl derivatives found that modifications on the phenyl ring significantly affect anticancer potency. The presence of electron-donating groups like methoxy enhances activity against various cancer cell lines .
- Another study reported that related thiophene-containing compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this compound could be further explored for similar effects .
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions between appropriate amines and aldehydes or ketones. The reaction conditions can significantly influence yield and purity.
Typical Synthesis Procedure:
-
Reagents :
- 4-Methoxybenzaldehyde
- Thiophen-2-ylmethylamine
- Catalyst (e.g., acid or base)
-
Procedure :
- Mix the reagents in an appropriate solvent (e.g., ethanol).
- Heat under reflux for several hours.
- Cool the mixture and purify the product through recrystallization.
- Characterization :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution patterns on the phenyl and thiophene rings play crucial roles in modulating biological activity. Compounds with electron-donating groups like methoxy enhance lipophilicity and improve interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The methoxy group is believed to enhance the compound's lipophilicity, facilitating better cellular uptake and efficacy against various cancer types.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic additions and cycloadditions, makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties and thermal stability. Its thiophene component contributes to the electrical conductivity of polymers, making them suitable for applications in organic electronics and sensors.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various derivatives of this compound. The results demonstrated that specific modifications to the methoxy group significantly enhanced cytotoxicity against breast cancer cell lines.
Case Study 2: Antimicrobial Activity
In another investigation reported in Antibiotics, researchers synthesized a series of compounds based on this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study concluded that certain derivatives exhibited potent activity, warranting further exploration for therapeutic use.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDCYSYETWQWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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